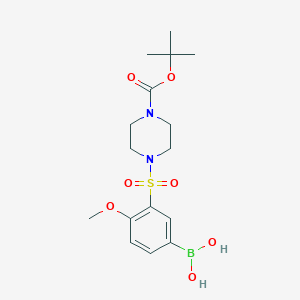

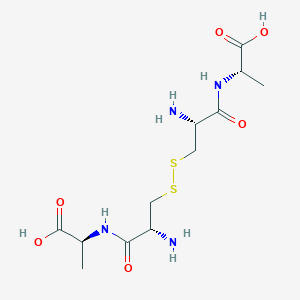

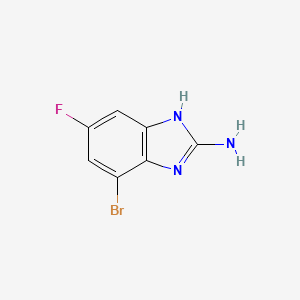

![molecular formula C7H8N2O2 B1447329 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine CAS No. 873533-86-9](/img/structure/B1447329.png)

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine

Overview

Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine, also known as AG-221, is a chemical compound with potential pharmaceutical applications . It is a heterocyclic compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of compounds based on 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine has been reported in the literature. For instance, a series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides has been synthesized as potential antimicrobial agents . The reaction used was of the nucleophilic substitution type .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine consists of a pyridine ring fused with a 1,4-dioxane ring. The nitrogen atom in the pyridine ring is substituted with an amine group .Physical And Chemical Properties Analysis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is a solid compound . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the current literature.Scientific Research Applications

Antimicrobial Agents

Recent studies have synthesized new compounds based on 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine with varying alkyl chain lengths. These compounds have been evaluated as broad-spectrum antimicrobial agents against pathogenic fungal and bacterial strains . The effectiveness of these agents is attributed to the structural configuration of the dioxinopyridin-amine, which interacts with microbial cell membranes.

Cancer Research

The compound has shown promise as a targeted therapy for acute myeloid leukemia (AML) and other cancers with IDH2 mutations . It works by blocking the mutated IDH2 protein, preventing it from producing an oncometabolite that fuels cancer cell growth. Ongoing research aims to develop this compound for clinical use.

Heterocyclic Building Blocks

As a heterocyclic compound, 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine serves as a building block in chemical synthesis . Its unique structure makes it suitable for constructing complex organic molecules, which can be used in various pharmaceutical applications.

Safety and Hazards

While specific safety and hazard information for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine could involve further exploration of its potential pharmaceutical applications, particularly given its antimicrobial properties . Further studies could also focus on elucidating its mechanism of action and determining its physical and chemical properties.

properties

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLBAQULYZQSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CN=C(C=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

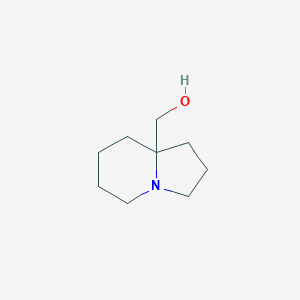

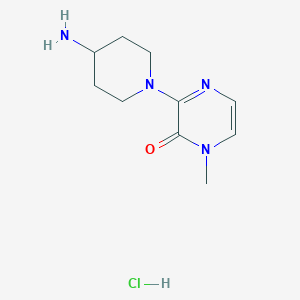

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

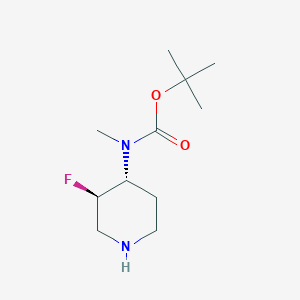

![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)